Cas no 448210-01-3 (ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate)

Ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate is a specialized benzofuran derivative with potential applications in medicinal chemistry and organic synthesis. Its structure incorporates a nitrobenzenesulfonyl acetamido group, which may enhance reactivity in nucleophilic substitution or coupling reactions. The ethyl ester functionality offers versatility for further derivatization, while the benzofuran core provides a rigid scaffold for bioactive molecule design. This compound is particularly useful as an intermediate in the development of pharmacologically active agents, owing to its ability to serve as a precursor for heterocyclic modifications. Its synthetic utility lies in the combination of electron-withdrawing and electron-donating groups, facilitating selective transformations under controlled conditions.
ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate structure
448210-01-3 structure
Product name:ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate
CAS No:448210-01-3
MF:C20H18N2O8S
MW:446.430524349213
CID:6296513
PubChem ID:4590890

ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate
    • ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate
    • ethyl 5-[acetyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
    • SR-01000454389-1
    • 448210-01-3
    • F0808-2418
    • EU-0040563
    • AKOS024600361
    • SR-01000454389
    • ethyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate
    • Inchi: 1S/C20H18N2O8S/c1-4-29-20(24)19-12(2)30-18-9-8-14(11-17(18)19)21(13(3)23)31(27,28)16-7-5-6-15(10-16)22(25)26/h5-11H,4H2,1-3H3
    • InChI Key: XFCDVQGIDHZULZ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)[N+](=O)[O-])(N(C(C)=O)C1C=CC2=C(C(C(=O)OCC)=C(C)O2)C=1)(=O)=O

Computed Properties

  • Exact Mass: 446.07838671g/mol
  • Monoisotopic Mass: 446.07838671g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 805
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 148Ų

ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0808-2418-3mg
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate
448210-01-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0808-2418-10mg
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate
448210-01-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0808-2418-1mg
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate
448210-01-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0808-2418-4mg
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate
448210-01-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0808-2418-40mg
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate
448210-01-3 90%+
40mg
$140.0 2023-05-17
A2B Chem LLC
BA62125-10mg
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate
448210-01-3
10mg
$291.00 2024-04-20
Life Chemicals
F0808-2418-5mg
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate
448210-01-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0808-2418-20mg
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate
448210-01-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0808-2418-25mg
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate
448210-01-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0808-2418-75mg
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate
448210-01-3 90%+
75mg
$208.0 2023-05-17

Additional information on ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate

Professional Introduction to Ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate (CAS No. 448210-01-3)

Ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate, identified by its CAS number 448210-01-3, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound is characterized by its intricate arrangement of functional groups, including an ester group, an amide moiety, and a nitro-substituted benzene ring. These features contribute to its unique chemical properties and reactivity, which are essential for understanding its behavior in various chemical reactions and biological systems. The presence of the 5-N-(3-nitrobenzenesulfonyl)acetamido group particularly highlights its potential as a bioactive molecule, as nitroaromatic compounds are known for their diverse pharmacological effects.

In recent years, there has been a surge in research focused on developing novel molecules with enhanced biological activity. Ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate has emerged as a compound of interest due to its structural complexity and the potential for modulating biological pathways. Studies have shown that derivatives of benzofuran and nitroaromatic compounds can exhibit significant effects on enzymes and receptors involved in various disease processes.

One of the most compelling aspects of this compound is its potential application in the development of new drugs. The combination of the benzofuran scaffold and the nitrobenzenesulfonyl group suggests that it may interact with biological targets in multiple ways, providing a basis for designing molecules with enhanced efficacy and selectivity. This has led to investigations into its role as a lead compound for drug discovery programs targeting neurological disorders, inflammatory diseases, and even cancer.

The synthesis of Ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 2-methylbenzofuran-3-carboxylic acid derivatives, which are then functionalized through nucleophilic substitution reactions to introduce the amide and sulfonyl groups. The final step involves esterification to yield the ethyl ester derivative.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Techniques such as flow chemistry and microwave-assisted synthesis have been employed to optimize reaction times and improve yields. These innovations not only make the synthesis more cost-effective but also enhance the overall sustainability of the process.

Beyond its synthetic significance, Ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate has been studied for its pharmacological properties. Preliminary in vitro studies have indicated that it may possess anti-inflammatory and antioxidant activities, which are crucial for developing treatments against chronic diseases. Additionally, its interaction with biological targets such as enzymes and receptors has been explored, providing insights into potential mechanisms of action.

The role of computational chemistry in understanding the behavior of complex molecules like Ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate cannot be overstated. Molecular modeling techniques have been used to predict how this compound might interact with biological targets at the atomic level. These predictions are invaluable for guiding experimental design and optimizing drug candidates for better efficacy and reduced side effects.

In conclusion, Ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate represents a significant advancement in the field of chemical biology. Its unique structural features, combined with promising pharmacological properties, make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in the discovery and development of new therapeutic agents.

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